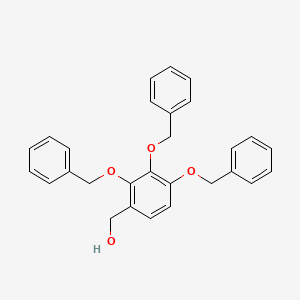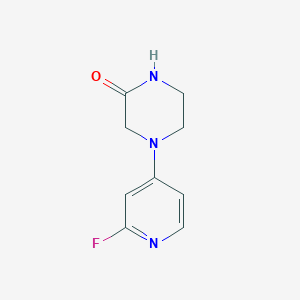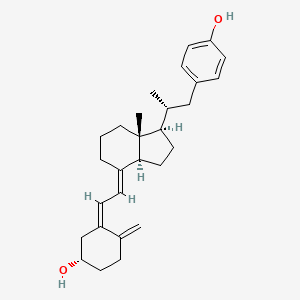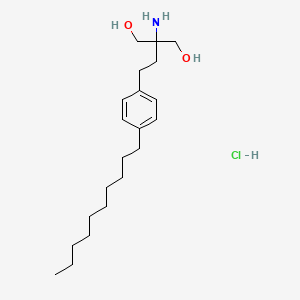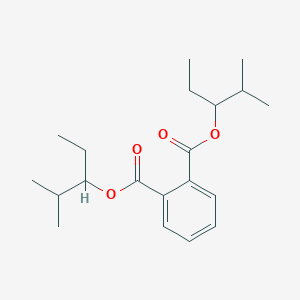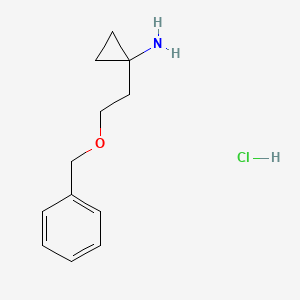
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a benzyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with benzyloxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxyethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.
Major Products Formed:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group may enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity, influencing the compound’s overall activity and stability.
Comparaison Avec Des Composés Similaires
- 1-(2-(Methoxy)ethyl)cyclopropanamine hydrochloride
- 1-(2-(Ethoxy)ethyl)cyclopropanamine hydrochloride
- 1-(2-(Phenoxy)ethyl)cyclopropanamine hydrochloride
Comparison: 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and phenoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c13-12(6-7-12)8-9-14-10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H |
Clé InChI |
CWSLJDDVLVGQCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCOCC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


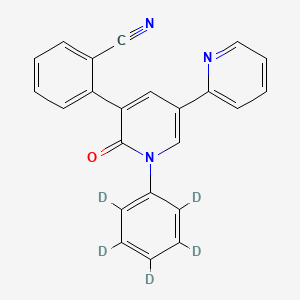

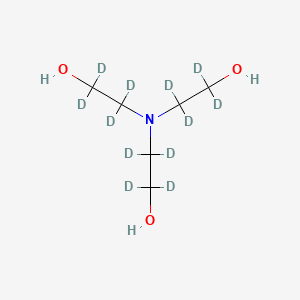
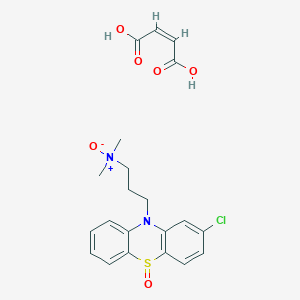
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
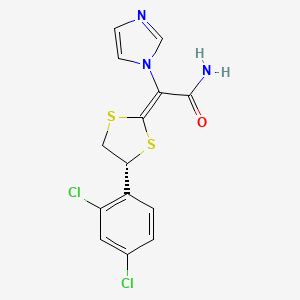
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
